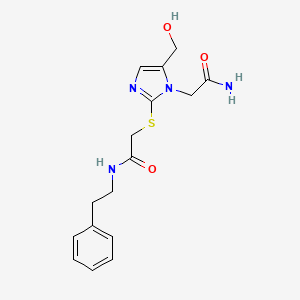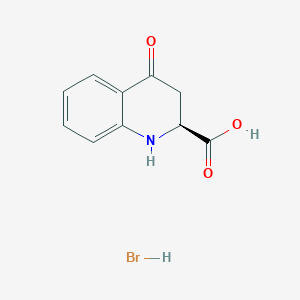
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Routes
A study by Boland et al. (2002) outlines a novel procedure for the preparation of enantiopure 1,4-disubstituted 2-imidazolines, demonstrating the versatility of imidazole derivatives in synthetic chemistry. This methodology leverages N-hydroxyethylamides reacted with thionyl chloride to yield various enantiopure imidazolines, showcasing the chemical's utility in generating compounds with potential biological activity (Boland et al., 2002).
Functionalized Imidazole Derivatives
Jasiński et al. (2008) developed a series of new optically active 1H-imidazole 3-oxides derived from amino acid esters, highlighting the compound's role in synthesizing structurally diverse molecules with potential for drug development and other applications. This research underscores the adaptability of imidazole derivatives in creating complex molecules with specified chiral units (Jasiński et al., 2008).
Heterocyclic Syntheses
Schmeyers and Kaupp (2002) explored thioureido-acetamides for heterocyclic syntheses, demonstrating the compound's utility in generating various heterocycles through one-pot cascade reactions. This work exemplifies the compound's significance in efficiently synthesizing heterocycles, which are crucial in medicinal chemistry and agricultural chemistry (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
Research on 2-substituted imidazole derivatives, such as the work by Salman et al. (2015), investigates the synthesis of these compounds and their antimicrobial activities. This study not only contributes to the understanding of the chemical synthesis of imidazole derivatives but also explores their potential applications in combating microbial infections, demonstrating the compound's role in developing new antimicrobial agents (Salman et al., 2015).
Drug Delivery Applications
Seo and Kim (2006) synthesized pH-sensitive polyaspartamide derivatives grafted with 1-(3-aminopropyl)imidazole, aimed at intracellular drug delivery systems. The study highlights the compound's application in creating smart materials for targeted drug delivery, showcasing its potential in developing advanced therapeutic delivery systems (Seo & Kim, 2006).
Eigenschaften
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-6-12-4-2-1-3-5-12/h1-5,8,21H,6-7,9-11H2,(H2,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNADNRLHMLEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2673992.png)


![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)
![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)



![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)


![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)

